molecular formula C6H8ClN3O2 B1588486 4-Nitro-o-phenylenediamine hydrochloride CAS No. 53209-19-1

4-Nitro-o-phenylenediamine hydrochloride

Cat. No.: B1588486
CAS No.: 53209-19-1
M. Wt: 189.6 g/mol
InChI Key: IFTLGFVLGVXRBT-UHFFFAOYSA-N
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Description

4-Nitro-o-phenylenediamine hydrochloride is a chemical compound used in the cosmetic industry for hair dyeing . It is an orange-red powder that appears as dark red needles or a red solid .


Synthesis Analysis

The synthesis of 4-Nitro-o-phenylenediamine involves the reduction of nitroaniline with zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of 4-Nitro-o-phenylenediamine is C6H7N3O2 . Its molecular weight is 153.14 .


Chemical Reactions Analysis

4-Nitro-o-phenylenediamine is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides . It is insoluble in water .


Physical and Chemical Properties Analysis

4-Nitro-o-phenylenediamine is insoluble in water but can be dissolved in ethanol, acetone, and hydrochloric acid solution . It has a melting point of 199-201 °C .

Scientific Research Applications

Safety Assessment in Cosmetics

4-Nitro-m-Phenylenediamine, a variant of 4-Nitro-o-phenylenediamine, is used in cosmetics at concentrations of about 0.1%. Its safety for use in cosmetic products has not been fully established. Essential safety test data includes production methods, impurities, skin absorption, irritation, sensitization studies, and dermal toxicity. Currently, it cannot be concluded that this ingredient is safe for use in cosmetic products until further safety data are obtained and evaluated (International Journal of Toxicology, 1992).

Metabolism in Rats

The metabolism of 4-Nitroaniline, which includes 4-Nitro-o-phenylenediamine, has been studied in rats. It's excreted partly unchanged and also as 4-phenylenediamine and 2-amino-5-nitrophenol. Understanding its metabolism is crucial for determining its environmental and biological impacts (Food and Cosmetics Toxicology, 1967).

Reactivity with Selenous Acid

4-Nitro-o-phenylenediamine reacts with selenous acid in acid solution to form benzoselenadiazoles. This reaction can be used for the determination of selenium, although certain elements like iron(III) and molybdenum(VI) can interfere in this determination (Talanta, 1965).

Solubility and Thermodynamic Properties

The solubility of 4-Nitro-1,2-phenylenediamine in various organic solvents has been determined. The study is significant for optimizing the purification process of this compound, as the knowledge of solubility and associated thermodynamic studies are vital (The Journal of Chemical Thermodynamics, 2017).

Genotoxicity Assessment

Studies have been conducted on the genotoxicity of 4-Nitro-o-phenylenediamine, showing significant genotoxic effects. Understanding these effects is crucial for its safe use in various applications, including industrial processes (Mutation Research, 1991).

Carcinogenicity Bioassay

A bioassay for the possible carcinogenicity of 4-Nitro-o-phenylenediamine was conducted. This study is particularly relevant due to the high incidence of bladder cancer reported among workers in the dye manufacturing industry (National Toxicology Program Technical Report Series, 1979).

Synthesis of Benzimidazoles

4-Nitro-o-phenylenediamine is used in the synthesis of benzimidazoles, which are significant in various chemical processes. The study of its reactivity and the products formed contributes to the advancement of organic synthesis (Journal of The Chemical Society-Perkin Transactions 1, 1974).

Carcinogenicity Structure Analysis

The carcinogenicity of phenylenediamines, including 4-Nitro-o-phenylenediamine, has been analyzed to understand the influence of structure on their carcinogenic potential. This study is crucial for predicting and mitigating health risks associated with these compounds (Environmental Health Perspectives, 1984).

Electropolymerization Studies

Research on the electropolymerization of 4-Nitro-o-phenylenediamine and the properties of the resulting polymer films has implications for material science and engineering (Electrochimica Acta, 2005).

DNA Damage Potential

Studies have shown that 4-Nitro-o-phenylenediamine can induce single strand DNA breaks in human lymphocytes. This information is crucial for understanding its potential health impacts (Bulletin of Environmental Contamination and Toxicology, 2008).

Mechanism of Action

Target of Action

The primary target of 4-Nitrobenzene-1,2-diamine Hydrochloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

4-Nitrobenzene-1,2-diamine Hydrochloride undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway of 4-Nitrobenzene-1,2-diamine Hydrochloride involves the formation of acyl thioureas . Suitably substituted acid chlorides are converted to corresponding acyl isothiocyanate by addition of KSCN in acetone and then in situ followed by addition of an equimolar amount of 4-nitrobenzene-1,2-diamine to afford solid products which are recrystallized from ethanol to afford acyl thioureas .

Result of Action

The result of the action of 4-Nitrobenzene-1,2-diamine Hydrochloride is the formation of a bulky compound-DNA complex that causes slow diffusion . The values of binding constant (Kb), binding site size (n), and negative Gibbs free energy change (ΔG) indicated that all the derivatives exhibited binding interactions with the DNA .

Action Environment

The action environment of 4-Nitrobenzene-1,2-diamine Hydrochloride can influence its action, efficacy, and stability. For instance, the reaction of 4-Nitrobenzene-1,2-diamine Hydrochloride with sulfur hydrogen gas was maintained at 45-55℃ . This suggests that temperature is an important environmental factor for the action of 4-Nitrobenzene-1,2-diamine Hydrochloride.

Safety and Hazards

This compound is highly toxic by ingestion and inhalation . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides .

Properties

IUPAC Name

4-nitrobenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTLGFVLGVXRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6219-77-8
Record name 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6219-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70201289
Record name 4-Nitro-o-phenylenediamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53209-19-1
Record name 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53209-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-o-phenylenediamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-o-phenylenediamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzene-1,2-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name 4-NITRO-O-PHENYLENEDIAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6FRD37482
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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